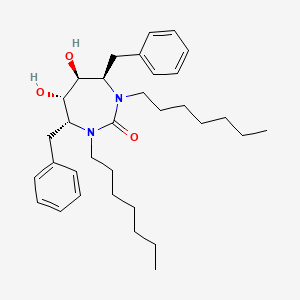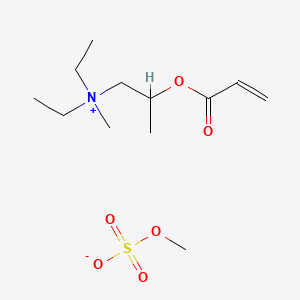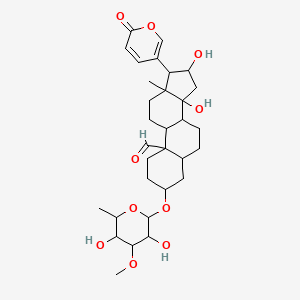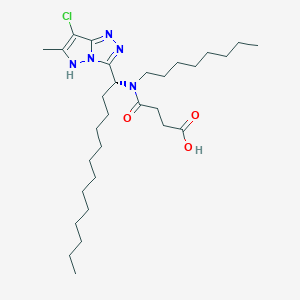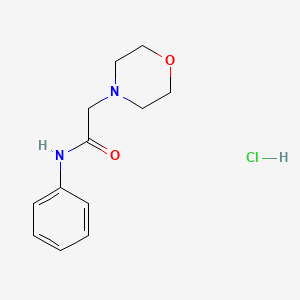
4-Morpholineacetamide, N-phenyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-phenyl-, monohydrochloride typically involves the alkylation of corresponding amines with alkylating reagents. One common method includes the reaction of N-phenylmorpholine with chloroacetyl chloride in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholineacetamide, N-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenylmorpholine N-oxide, while reduction may produce N-phenylmorpholine .
Wissenschaftliche Forschungsanwendungen
4-Morpholineacetamide, N-phenyl-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anticonvulsant properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-Morpholineacetamide, N-phenyl-, monohydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the transmission of nerve impulses . This binding can modulate the activity of these channels, leading to its observed anticonvulsant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride
- 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride
Uniqueness
4-Morpholineacetamide, N-phenyl-, monohydrochloride is unique due to its specific structure, which imparts distinct pharmacological properties. Its ability to interact with neuronal sodium channels sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .
Eigenschaften
CAS-Nummer |
143579-11-7 |
|---|---|
Molekularformel |
C12H17ClN2O2 |
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
2-morpholin-4-yl-N-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(10-14-6-8-16-9-7-14)13-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,13,15);1H |
InChI-Schlüssel |
RFXLEJXVWWFWGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



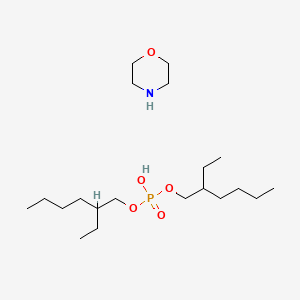

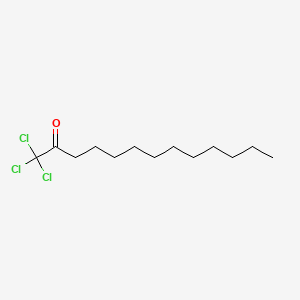
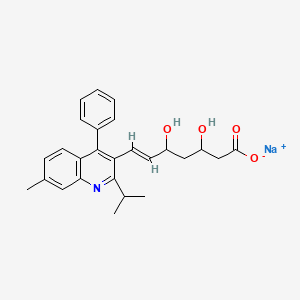

![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
